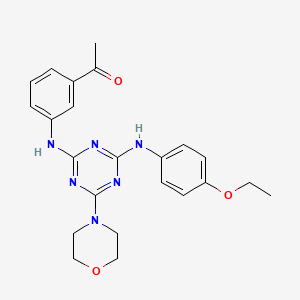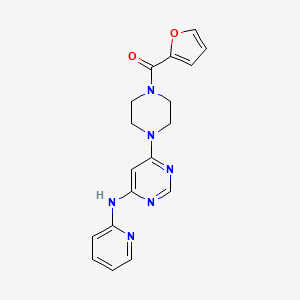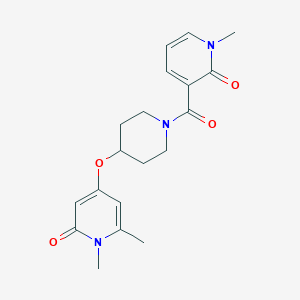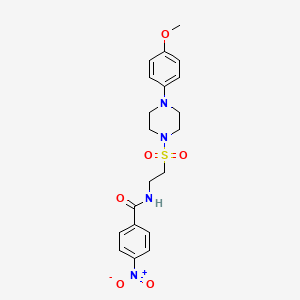![molecular formula C22H23NO7S B2848269 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 896314-36-6](/img/structure/B2848269.png)
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of furyl, phenylsulfonyl, and trimethoxybenzamide groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of phenylthiol derivatives.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]benzenesulfonamide
- N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide
- N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide
Uniqueness
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trimethoxybenzamide moiety, in particular, provides distinct reactivity and potential for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7S/c1-27-18-12-15(13-19(28-2)21(18)29-3)22(24)23-14-20(17-10-7-11-30-17)31(25,26)16-8-5-4-6-9-16/h4-13,20H,14H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPPANHBEIOSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B2848187.png)

![Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2848189.png)
![2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2848191.png)

![3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride](/img/structure/B2848195.png)
![2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2848196.png)
![N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B2848200.png)

![2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide](/img/structure/B2848202.png)
![7-Fluoro-2-methyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2848204.png)

![6-amino-4-[(2-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2848207.png)
![5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2848209.png)
